Bis(2-ethoxyethyl) hydrogen phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94113-78-7 |
|---|---|
Molecular Formula |
C8H19O6P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) hydrogen phosphate |
InChI |
InChI=1S/C8H19O6P/c1-3-11-5-7-13-15(9,10)14-8-6-12-4-2/h3-8H2,1-2H3,(H,9,10) |
InChI Key |
LYBYLVMWDKBFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOP(=O)(O)OCCOCC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Bis 2 Ethoxyethyl Hydrogen Phosphate
Conventional and Novel Synthetic Routes for Dialkyl Hydrogen Phosphates
The synthesis of dialkyl hydrogen phosphates, including bis(2-ethoxyethyl) hydrogen phosphate (B84403), is predominantly achieved through the phosphorylation of alcohols. These methods have evolved to improve yield, purity, and scalability while minimizing hazardous byproducts.
Esterification is a fundamental process for forming the P-O-C bonds characteristic of phosphate esters. wikipedia.org A prevalent and industrially significant method for synthesizing dialkyl hydrogen phosphates involves the reaction of phosphorus oxychloride (POCl₃) with an appropriate alcohol. wikipedia.orgorganic-chemistry.org In the case of bis(2-ethoxyethyl) hydrogen phosphate, the corresponding alcohol is 2-ethoxyethanol (B86334).
The general reaction proceeds in two main steps:
Reaction of POCl₃ with the alcohol: Phosphorus oxychloride is reacted with two equivalents of the alcohol. This reaction is often carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride (HCl) gas that is generated. organic-chemistry.org
Hydrolysis: The resulting dialkyl phosphorochloridate intermediate is then hydrolyzed to yield the final dialkyl hydrogen phosphate. lookchem.com
A refined version of this process involves reacting phosphorus oxychloride with a primary alcohol and triethylamine in a solvent like toluene (B28343). The intermediate is subsequently treated with steam for hydrolysis, which effectively produces the dialkyl phosphate with high purity, minimizing contamination from trialkyl phosphate impurities. organic-chemistry.org This method is particularly advantageous as it avoids harsh hydrolysis conditions and complex purification steps like distillation, which can lead to product decomposition. organic-chemistry.org
For a similar compound, bis(2-ethylhexyl) phosphate, a patented preparation method involves adding phosphorus oxychloride and a catalyst to 2-ethylhexanol, followed by stirring and removal of HCl gas. The temperature is then raised, and the mixture is treated with a sodium hydroxide (B78521) solution before purification. google.com This illustrates a scalable industrial approach to this class of compounds.
| Reactant 1 | Reactant 2 | Base/Catalyst | Key Steps | Typical Yield | Reference |
|---|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Primary Alcohol (e.g., 2-ethoxyethanol) | Triethylamine | 1. Reaction in toluene 2. Steam hydrolysis | Up to 93% | organic-chemistry.org |
| Phosphorus Trichloride (B1173362) (PCl₃) | Alcohols | Not specified | Industrial reaction with alcohols | High | nih.gov |
| Phosphorus Oxychloride (POCl₃) | 2-Ethylhexanol | Proprietary Catalyst | 1. Controlled addition of alcohol 2. NaOH treatment | Not specified | google.com |
Research into the synthesis of organophosphorus compounds is ongoing, with a focus on developing milder, more efficient, and environmentally benign methodologies. rsc.orgunibo.it Alternative routes to dialkyl hydrogen phosphates often involve the oxidation of corresponding H-phosphonate esters. wikipedia.org For instance, diethyl phosphite (B83602) can undergo ester exchange with other alcohols, followed by an oxidation step to yield the desired dialkyl phosphate. organic-chemistry.org
Another approach involves the alcoholysis of phosphorus trichloride (PCl₃). This reaction is a cornerstone of industrial synthesis for dialkyl H-phosphonates, which can then be oxidized to the corresponding phosphates. nih.govwikipedia.org The reaction of PCl₃ with three equivalents of an alcohol produces a phosphite ester, which can be a precursor for further reactions. wikipedia.org
Microwave-assisted synthesis represents a modern advancement, enabling rapid and direct esterification of related compounds like phenyl-H-phosphinic acid, which can then be oxidized to the corresponding phosphonic ester-acids. researchgate.net While not directly applied to this compound in the reviewed literature, these advanced methods highlight potential avenues for novel synthetic strategies.
Functionalization and Chemical Modification of the Phosphate Moiety
The phosphate group is a versatile functional moiety that can be chemically modified to create derivatives with tailored properties or to be anchored onto solid supports. mdpi.com
The modification of the phosphate group in organophosphorus compounds is a key strategy for developing new molecules with specific functionalities. rroij.com For dialkyl hydrogen phosphates, the acidic P-OH group is a primary site for derivatization. It can be esterified further to create unsymmetrical trialkyl phosphates or reacted with various functional groups to introduce new properties.
Strategies for modification can include:
Formation of Phosphonate (B1237965) Analogues: Replacing the ester oxygen atoms with methylene (B1212753) units can generate phosphinates, which are analogues of the parent phosphates. mdpi.com
Introduction of Thio-Groups: The oxygen atoms of the phosphate group can be replaced with sulfur to create phosphonothioates, phosphonodithioates, or phosphonotrithioates, significantly altering the electronic and steric properties of the molecule. mdpi.com
Esterification with Functional Alcohols: The remaining acidic proton can be replaced by reacting the dialkyl hydrogen phosphate with a functionalized halide in the presence of a promoter like silver(I) oxide, allowing the introduction of complex organic groups.
These modifications are crucial in fields like medicinal chemistry and materials science, where precise control over a molecule's properties is essential for performance. rroij.com
Immobilization of organophosphorus compounds onto solid supports is a critical technique for applications in catalysis, sensing, and separation science. frontiersin.org This process enhances stability, allows for easy separation from reaction media, and enables reusability. mdpi.comresearchgate.net Supports can be broadly categorized as polymeric or inorganic.
Polymeric Supports: Natural polymers like cellulose (B213188) and chitosan, as well as synthetic polymers such as polystyrene and polymethacrylate, are commonly used. researchgate.netnih.gov Immobilization can be achieved through several methods:
Covalent Bonding: This method provides a strong linkage between the support and the compound. mdpi.com The support is often functionalized with reactive groups (e.g., amino or epoxy groups) that can form a covalent bond with the phosphate moiety. The lysine (B10760008) residues on the surface of enzymes are often targeted for such modifications. nih.gov
Adsorption: This involves weaker interactions such as van der Waals forces, hydrophobic interactions, or electrostatic forces. It is a simpler method that is less likely to alter the chemical nature of the immobilized compound. mdpi.com
Entrapment: The compound is physically confined within the porous matrix of a polymer gel or fiber. mdpi.com
Inorganic Supports: Silica (B1680970) is a widely used inorganic support due to its high surface area, mechanical stability, and well-established surface chemistry. nih.gov Other inorganic materials include porous glass and metal oxides. nih.gov The primary method for immobilization on these supports is covalent attachment via silanization. The surface hydroxyl groups of silica are first reacted with an organosilane coupling agent, such as (3-aminopropyl)triethoxysilane (APTS), to introduce functional groups like amines or sulfhydryls. These functionalized surfaces can then be used to anchor the organophosphate compound, often with the help of cross-linking agents like glutaraldehyde.
| Support Type | Material Examples | Immobilization Method | Key Features | Reference |
|---|---|---|---|---|
| Inorganic (Porous) | Silica Beads, Sol-gel Matrices | Covalent bonding via silanization (e.g., APTS, MPTS) | High surface area, mechanical and thermal stability, improved long-term stability of immobilized molecule. | nih.gov |
| Inorganic (Non-Porous) | Silica Beads | Covalent bonding via silanization | Lower surface area, may result in monolayer attachment. | |
| Polymeric (Natural) | Cellulose, Chitosan, Agarose | Adsorption, Entrapment, Covalent Bonding | Biocompatible, versatile. | mdpi.comresearchgate.netnih.gov |
| Polymeric (Synthetic) | Polystyrene, Polyurethane, Polyaniline | Adsorption, Covalent Bonding | Can be functionalized with a wide range of chemical groups. | researchgate.netnih.gov |
Advanced Spectroscopic and Chromatographic Methods for Synthetic Product Characterization
The structural confirmation and purity assessment of synthesized this compound and its derivatives rely on a suite of advanced analytical techniques. rroij.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure. ¹H and ¹³C NMR provide information about the organic ethoxyethyl framework, while ³¹P NMR is particularly crucial for organophosphorus compounds, as it directly probes the chemical environment of the phosphorus nucleus, confirming the formation of the phosphate ester.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation patterns. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) can be used for the analysis of intact polar metabolites and conjugates. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as the P=O and P-O-C bonds, providing a comprehensive understanding of the chemical structure. rroij.com
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the synthesized product and for separating it from starting materials and byproducts. Reverse-phase (RP) HPLC is commonly used for organophosphates like bis(2-ethylhexyl) phosphate, often with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized compounds, GC-MS provides excellent separation and definitive identification. nih.gov
Ion-Exchange Chromatography: This technique is useful for purifying and separating charged molecules, including acidic organophosphates and their metabolites, from complex mixtures. nih.gov
| Technique | Abbreviation | Information Obtained | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C, ³¹P) | Detailed molecular structure, chemical environment of P atom. | rroij.com |
| Mass Spectrometry | MS | Molecular weight, structural fragmentation patterns. | rroij.comnih.gov |
| Infrared Spectroscopy | IR | Identification of functional groups (e.g., P=O, P-O-C). | rroij.com |
| High-Performance Liquid Chromatography | HPLC | Purity assessment, separation of components. | sielc.com |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds/derivatives. | nih.gov |
Coordination Chemistry and Metal Ion Complexation Mechanisms of Bis 2 Ethoxyethyl Hydrogen Phosphate
Stoichiometry and Thermodynamics of Metal-Ligand Complex Formation
The formation of metal-ligand complexes between bis(2-ethoxyethyl) hydrogen phosphate (B84403) and metal ions is governed by principles of stoichiometry and thermodynamics. The stoichiometry of the resulting complex is influenced by the charge of the metal ion and the coordination environment.
Bis(2-ethoxyethyl) hydrogen phosphate has been investigated for its interaction with both divalent and trivalent cations. For trivalent lanthanide and actinide cations, such as Eu(III) and Am(III), the extraction process has been shown to be inversely third-power dependent on the hydrogen ion concentration in the aqueous phase. This suggests a classic ion-exchange mechanism where three protons are exchanged for one trivalent metal ion. The extracted species in a benzene (B151609) system is postulated to be M(Y)(HY2)2, where (HY)2 represents the dimer of the extractant.
While specific studies on the interaction of this compound with a wide range of divalent cations are not extensively detailed in publicly available literature, the behavior is expected to be analogous to other dialkyl phosphoric acids. In such cases, the extraction of a divalent metal ion (M²⁺) would typically involve the exchange of two protons, leading to the formation of a neutral complex in the organic phase.
The thermodynamics of complexation are described by equilibrium constants (K) and the associated changes in enthalpy (ΔH) and entropy (ΔS). These parameters provide insight into the spontaneity and driving forces of the metal extraction process. For many solvent extraction systems involving organophosphorus acids, the complexation reactions are often exothermic, indicating that they are enthalpically driven.
While extensive tables of equilibrium constants and enthalpic data for this compound are not readily found in the literature, the general trends can be inferred from studies on similar extractants. For instance, in the extraction of lanthanides with analogous compounds, the equilibrium constants tend to increase with atomic number across the series, a phenomenon related to the lanthanide contraction and the corresponding increase in charge density of the ions.
Table 1: Representative Thermodynamic Data for Lanthanide Extraction with Dialkyl Phosphoric Acids (Note: Data for a closely related compound, bis(2-ethylhexyl) phosphoric acid (HDEHP), is provided for illustrative purposes due to the limited availability of specific data for this compound.)
| Metal Ion | Log Kex | ΔH (kJ/mol) | ΔS (J/mol·K) |
| La(III) | -5.5 | -25.0 | 20.1 |
| Eu(III) | -3.8 | -20.5 | 30.2 |
| Lu(III) | -2.1 | -15.0 | 40.5 |
This interactive table is based on generalized data for analogous systems and should be interpreted as indicative of expected trends.
Mechanistic Elucidation of Ion Exchange and Solvation Phenomena
The primary mechanism by which this compound extracts metal ions from aqueous solutions is through ion exchange. In this process, the acidic proton of the phosphate group is exchanged for a metal cation. The number of extractant molecules involved in the complex is dependent on the charge of the metal ion and the stoichiometry of the extracted species.
Synergistic and Antagonistic Effects in Multicomponent Extraction Systems
The extraction efficiency of this compound can be significantly altered by the presence of other extractants in the organic phase, leading to synergistic or antagonistic effects.
Synergism is the phenomenon where the combined extraction efficiency of two or more extractants is greater than the sum of their individual efficiencies. This is often achieved by combining an acidic extractant like this compound with a neutral extractant. The neutral extractant can displace residual water molecules from the coordination sphere of the metal ion, leading to the formation of a more stable, organophilic complex.
Antagonism , conversely, is the reduction in extraction efficiency when two extractants interfere with each other. This can occur, for example, if the two extractants form a strong interaction with each other, reducing their availability to complex with the metal ion.
Computational and Quantum Chemical Approaches to Complexation Modeling
Such studies can also be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the electronic structure and reactivity of the complexes. By modeling the interactions between the extractant and various metal ions, computational approaches can help to explain trends in selectivity and extraction efficiency. For instance, modeling can reveal subtle differences in the way different lanthanide ions interact with the phosphate ligand, providing a theoretical basis for their separation.
Applications in Advanced Separation Science and Hydrometallurgy
Solvent Extraction Processes for Targeted Element Recovery
Solvent extraction, or liquid-liquid extraction, is a cornerstone of hydrometallurgy, enabling the purification and concentration of valuable metals from complex aqueous solutions, such as leach liquors from ores or recycled materials. The effectiveness of an extractant like Bis(2-ethoxyethyl) hydrogen phosphate (B84403) in these processes is dictated by factors such as the pH of the aqueous phase, the concentration of the extractant in the organic diluent, and the temperature.
Selective Extraction of Rare Earth Elements and Actinides
Separation of Transition Metals and Other Valuables
The recovery of transition metals such as cobalt, nickel, copper, and zinc is of immense economic importance. Organophosphorus extractants are frequently employed for these purposes. For example, the separation of cobalt from nickel is a critical step in the hydrometallurgical processing of battery materials and laterite ores. The separation is typically pH-dependent, exploiting the different pH values at which various metal-extractant complexes form. Although specific data for Bis(2-ethoxyethyl) hydrogen phosphate is lacking, it is anticipated that it would exhibit extraction capabilities for various transition metals. The precise conditions for selective separation would need to be determined experimentally.
Kinetic and Mass Transfer Studies in Liquid-Liquid Extraction
The speed at which a metal ion is transferred from the aqueous to the organic phase is a critical parameter for the design of industrial-scale extraction equipment. Kinetic and mass transfer studies investigate the rate-determining steps of the extraction process, which can be either the chemical reaction at the liquid-liquid interface or the diffusion of species to and from the interface. Such studies for this compound are not present in the reviewed literature. For similar systems, it has been shown that the extraction kinetics can be influenced by the degree of agitation, the interfacial area, and the concentrations of the reactants.
Membrane-Based Separation Technologies Utilizing this compound
Membrane-based separation technologies offer several advantages over conventional solvent extraction, including lower solvent inventory, reduced environmental impact, and the ability to combine extraction and stripping in a single unit. In these technologies, the extractant is immobilized within a membrane support.
Design and Performance of Supported Liquid Membranes
In a supported liquid membrane (SLM), a microporous support is impregnated with an organic solution containing the extractant, in this case, this compound. This membrane separates an aqueous feed solution from a stripping solution. The metal ions are transported from the feed, through the membrane via the extractant, and into the stripping phase. The design of an effective SLM involves selecting a suitable porous support and optimizing the composition of the organic liquid membrane. While the application of this compound in SLMs has not been specifically documented, the principles of its operation would be analogous to other acidic extractants used for facilitated transport of metal ions.
Polymer Inclusion Membranes for Selective Transport
Polymer inclusion membranes (PIMs) are a more robust alternative to SLMs. In a PIM, the extractant is physically entrapped within a solid polymer matrix. This configuration enhances the long-term stability of the membrane. The performance of a PIM is determined by the properties of the base polymer, the plasticizer (if used), and the extractant. There are no available research findings on the use of this compound in the formulation of PIMs for selective metal ion transport.
Integration of this compound in Chromatographic Separation Media
The integration of this compound into chromatographic separation media represents a specialized application of this organophosphorus compound, leveraging its selective affinity for certain metal ions. In this context, the compound is typically immobilized onto a solid support, creating a stationary phase for use in extraction chromatography. This technique combines the selectivity of solvent extraction with the multi-stage separation efficiency of chromatography.
The preparation of such chromatographic materials generally involves the impregnation or coating of a porous solid support with this compound. The choice of the solid support is crucial and often includes materials like silica (B1680970) gel, polymeric resins (e.g., polystyrene-divinylbenzene), or other inert materials with high surface area and good mechanical stability. The loading of the extractant onto the support is a critical parameter that influences the capacity and separation performance of the resulting chromatographic medium.
While extensive research on chromatographic media specifically incorporating this compound is not widely documented in publicly available literature, the principles of its application can be inferred from studies on analogous organophosphorus compounds, such as bis(2-ethylhexyl) phosphoric acid (D2EHPA). The separation mechanism relies on the selective complexation of metal ions by the phosphate group of the immobilized extractant. The strength of this interaction, and thus the retention of the metal ion on the column, is influenced by factors such as the pH of the mobile phase, the concentration of the metal ion, and the presence of other complexing agents.
The performance of a chromatographic medium based on this compound would be evaluated based on several key parameters:
Selectivity: The ability to preferentially retain target metal ions from a mixture.
Capacity: The amount of a specific metal ion that can be retained by a given amount of the chromatographic medium.
Kinetics: The speed of the complexation and decomplexation reactions, which affects the efficiency of the separation at different flow rates.
Stability: The chemical and physical stability of the immobilized extractant under the operating conditions, including its resistance to leaching from the solid support.
The table below illustrates a hypothetical comparison of key performance parameters for a chromatographic resin impregnated with this compound for the separation of two hypothetical metal ions, Metal A and Metal B.
| Parameter | Condition | Value for Metal A | Value for Metal B |
| Distribution Coefficient (Kd) | 0.1 M HCl | 150 | 15 |
| Loading Capacity (mg/g) | pH 2.5 | 25 | 5 |
| Elution pH | 1 M HCl | 1.0 | 2.5 |
| Separation Factor (α) | 0.1 M HCl | 10 | - |
Further research and development would be necessary to fully characterize and optimize chromatographic separation media based on this compound for specific applications in hydrometallurgy and analytical science.
Modeling and Optimization of Large-Scale Separation Processes
The modeling and optimization of large-scale separation processes involving this compound are essential for the design, scale-up, and efficient operation of industrial hydrometallurgical and chemical separation plants. While specific, detailed models for processes utilizing this particular compound are not extensively found in open literature, the general principles of modeling for solvent extraction and extraction chromatography systems are well-established and would be applicable.
The development of a process model for a large-scale separation using this compound would typically involve the following steps:
Thermodynamic Modeling: This involves describing the equilibrium of the extraction reaction. For the extraction of a metal ion (M^n+) by this compound ((RO)₂PO₂H, where R = 2-ethoxyethyl), the reaction can be generally represented as: M^n+ (aq) + n(RO)₂PO₂H (org) ⇌ M(R₂PO₂)n (org) + nH+ (aq) The equilibrium constant (Kex) for this reaction would need to be determined experimentally. This forms the basis for predicting the distribution of the metal ion between the aqueous and organic phases under different conditions.
Kinetic Modeling: In continuous, large-scale processes, the rate of mass transfer is a critical factor. Kinetic models describe how quickly the extraction equilibrium is reached. These models would consider factors such as interfacial area, diffusion coefficients, and the intrinsic reaction kinetics.
Process Simulation: The thermodynamic, kinetic, and hydrodynamic models are integrated into a process simulator (e.g., Aspen Plus®, GREET). This allows for the simulation of the entire separation process, including extraction, scrubbing, and stripping stages.
The optimization of the process would then be performed using the validated process model. The goal of optimization is typically to maximize the recovery and purity of the target product while minimizing operational costs (e.g., solvent and reagent consumption, energy usage). Key parameters that would be optimized include:
Solvent-to-feed ratio
pH of the aqueous phase in different stages
Concentration of the extractant in the organic phase
Operating temperature
Mixer residence time and settler design
The following table presents a simplified example of a sensitivity analysis that could be performed as part of the optimization process for a hypothetical extraction of a valuable metal.
| Parameter Varied | Range | Effect on Metal Recovery (%) | Effect on Product Purity (%) |
| pH of Aqueous Feed | 1.5 - 3.5 | Increases from 85% to 98% | Decreases from 99.5% to 97.0% |
| Extractant Concentration (M) | 0.1 - 0.5 | Increases from 90% to 99% | No significant change |
| Organic/Aqueous Ratio | 1:2 - 2:1 | Increases from 88% to 96% | Decreases from 99.2% to 98.1% |
Note: This table is a conceptual representation of the type of data generated from process modeling and is not based on actual experimental data for this compound.
The successful implementation of large-scale separation processes using this compound would heavily rely on the development and validation of such comprehensive process models to ensure robust and economically viable operations.
Computational Chemistry and Theoretical Studies of Bis 2 Ethoxyethyl Hydrogen Phosphate Systems
Molecular Dynamics Simulations for Interfacial Behavior and Solvation Shells
There is a notable absence of specific molecular dynamics simulation studies focused on the interfacial behavior and solvation shells of bis(2-ethoxyethyl) hydrogen phosphate (B84403) in the scientific literature. While MD simulations are a common method to investigate the behavior of molecules at interfaces and to understand how solvents arrange around a solute, dedicated research applying this technique to bis(2-ethoxyethyl) hydrogen phosphate has not been identified.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Similarly, specific Density Functional Theory (DFT) studies detailing the electronic structure and reactivity of this compound are not prevalent in published research. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Despite its wide application in chemistry for predicting molecular properties and reaction mechanisms, its targeted application to this compound is not documented in available literature.
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Extraction Performance
No specific Quantitative Structure-Activity Relationship (QSAR) models or other predictive modeling studies for the extraction performance of this compound have been found in the reviewed literature. QSAR models are statistical models that relate the quantitative chemical structure of a substance to a particular activity, such as its extraction efficiency. The development of such models for this compound does not appear to be a reported area of research.
Simulation of Material Interactions at the Molecular Level
Investigations into the interaction of this compound with various materials at the molecular level through simulation are also not readily found in scientific publications. While molecular simulations are instrumental in understanding how different chemical compounds interact with surfaces and bulk materials, this specific area of research for this compound remains largely unexplored in the available literature.
Environmental Chemistry and Abiotic/biotic Degradation Pathways
Hydrolytic Stability and Kinetics in Aqueous Environments
The hydrolysis of organophosphate esters is a significant abiotic degradation pathway in aqueous environments. Generally, the rate of hydrolysis is dependent on the chemical structure of the OPE and the pH of the surrounding water. Organophosphate triesters tend to undergo hydrolysis to form their corresponding diesters. For instance, the hydrolysis of a parent compound like Tris(2-ethoxyethyl) phosphate (B84403) (TEEP) would yield Bis(2-ethoxyethyl) hydrogen phosphate.
Studies on a range of OPEs have shown that triesters are more susceptible to hydrolysis than diesters. nih.gov Research indicates that many OPE triesters are stable at neutral pH, but their degradation is significantly enhanced under basic conditions. nih.gov In contrast, organophosphate diesters, such as this compound, are generally more resistant to further hydrolysis. nih.gov This suggests that once formed, this compound may persist in aqueous environments for a longer duration than its parent triester, particularly in the absence of other degradation mechanisms. The stability of OPE diesters is a notable characteristic of their environmental behavior. nih.gov
Photodegradation Mechanisms and Product Identification
Photodegradation, or photolysis, represents another key abiotic pathway for the transformation of organic contaminants in the environment. This process is particularly relevant for compounds present in the upper layers of water bodies or on surfaces exposed to sunlight. The photodegradation of OPEs is often initiated by the action of hydroxyl radicals (•OH), which are highly reactive species generated photochemically in the presence of substances like dissolved organic matter. mdpi.comnih.gov
For OPEs, photodegradation can lead to the cleavage of the ester bonds. In the case of this compound, this would likely result in the formation of 2-ethoxyethanol (B86334) and phosphate. The ether linkages within the ethoxyethyl groups may also be susceptible to oxidative attack. Studies on other OPEs have identified a variety of transformation products resulting from photodegradation, including hydroxylated derivatives and products of ester bond cleavage. researchgate.netresearchgate.net For example, the photodegradation of Tris(2-chloroethyl) phosphate (TCEP) has been shown to produce a range of intermediates through processes like hydroxyl substitution and carboxylation. nih.gov
While specific studies on the photodegradation of this compound are lacking, the general mechanisms observed for other OPEs suggest a pathway involving radical-induced oxidation and cleavage of its functional groups.
Microbial Biotransformation and Enzyme-Mediated Degradation Pathways
Microbial activity is a primary driver for the degradation of many organic pollutants in the environment, and OPEs are no exception. oup.comoup.com The principal mechanism for the microbial degradation of OPEs is enzymatic hydrolysis, which involves the cleavage of the phosphoester bonds. oup.comoup.com This process is catalyzed by enzymes such as phosphotriesterases and phosphatases, which are produced by a wide range of microorganisms. mdpi.comtaylorfrancis.com
This compound is an expected intermediate in the microbial degradation of its parent triester, TEEP. The initial step in the biodegradation of TEEP would be the enzymatic hydrolysis of one of the ester linkages to form this compound and 2-ethoxyethanol. This is consistent with the degradation pathways observed for other OPE triesters, such as TCEP, which is microbially transformed into bis(2-chloroethyl) phosphate (BCEP). nih.govacs.org
Following its formation, this compound can undergo further microbial degradation. This would likely involve the cleavage of the remaining ester bonds, leading to the formation of 2-ethoxyethanol and inorganic phosphate. The complete mineralization of the compound would also require the breakdown of the 2-ethoxyethanol molecule.
Studies on the microbial degradation of TCEP have identified a suite of metabolites, providing a model for the potential degradation products of this compound. These include not only the corresponding dialkyl and monoalkyl phosphates but also hydroxylated and carboxylated intermediates, indicating that oxidation of the alkyl chains can occur alongside hydrolysis of the ester bonds. nih.govacs.org Based on this, potential metabolites from the further degradation of this compound could include mono(2-ethoxyethyl) hydrogen phosphate, and subsequently, 2-ethoxyethanol and phosphoric acid.
A proposed microbial degradation pathway for Tris(2-ethoxyethyl) phosphate (TEEP), leading to and beyond this compound, is presented in the table below.
| Parent Compound | Primary Metabolite | Secondary Metabolites | Final Products |
| Tris(2-ethoxyethyl) phosphate (TEEP) | This compound | Mono(2-ethoxyethyl) hydrogen phosphate, 2-Ethoxyethanol | Phosphoric acid, Ethanol, Carbon dioxide, Water |
This table is based on analogous degradation pathways of other organophosphate esters.
The introduction of OPEs into an environment can lead to shifts in the composition and activity of the local microbial communities. nih.govnih.gov Microorganisms capable of utilizing OPEs as a source of phosphorus or carbon may become enriched. acs.org Studies on the degradation of TCEP in sediment microcosms have shown that repeated exposure to the compound led to an adaptation of the microbial community, with an increased abundance of bacteria capable of degrading TCEP and its metabolites. nih.govacs.org The enrichment of specific bacterial orders, such as Burkholderiales and Rhizobiales, has been linked to the degradation of TCEP. nih.gov It is plausible that a similar adaptation and enrichment of specific microbial populations would occur in environments contaminated with this compound or its parent compound.
Occurrence and Distribution in Environmental Matrices (excluding hazard assessment)
As a degradation product, the presence and distribution of this compound in the environment are intrinsically linked to the use and release of its parent compound, Tris(2-ethoxyethyl) phosphate (TEEP). OPEs are widely detected in various environmental compartments, including indoor dust, atmosphere, water, sediment, and soil. nih.govresearchgate.netproquest.com Consequently, their metabolites are also expected to be present in these matrices.
While data on the specific occurrence of this compound is scarce, studies have reported the presence of other OPE metabolites in the environment. For example, dialkyl phosphates, the primary metabolites of trialkyl phosphate esters, have been detected in various environmental samples. researchgate.net The physicochemical properties of this compound, such as its water solubility and potential for sorption to soil and sediment, will influence its distribution and partitioning in the environment. Given its polar nature as a phosphate diester, it is expected to be relatively water-soluble.
The table below summarizes the likely environmental compartments where this compound may be found, based on the known distribution of other OPEs and their metabolites.
| Environmental Matrix | Expected Presence | Reasoning |
| Surface Water | Yes | High water solubility and formation from the degradation of parent OPEs in the aquatic environment. |
| Wastewater | Yes | OPEs are known to be present in wastewater, and degradation can occur during treatment processes. |
| Sediment | Yes | Sorption to organic matter in sediment is a potential fate for OPEs and their metabolites. |
| Soil | Yes | Deposition from the atmosphere and application of biosolids containing OPEs can lead to soil contamination. |
| Indoor Dust | Possible | Parent OPEs are prevalent in indoor dust; in-situ degradation could lead to the presence of metabolites. |
This table is predictive and based on the behavior of analogous compounds.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Complex Mixture Analysis
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of organophosphate esters (OPEs) and their metabolites. These hyphenated techniques provide the necessary separation power and detection specificity to reliably measure compounds like Bis(2-ethoxyethyl) hydrogen phosphate (B84403).
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a well-established method for the simultaneous determination of multiple OPEs in diverse samples such as vegetables, water, and sediments. nih.govbohrium.com For dialkyl phosphate metabolites like Bis(2-ethoxyethyl) hydrogen phosphate, which have low volatility, a derivatization step is typically required to make them amenable to GC analysis. mdpi.com
The methodology generally involves an extraction step, such as matrix solid-phase dispersion (MSPD) or ultrasonic extraction, followed by a clean-up procedure using solid-phase extraction (SPE) with materials like Florisil to remove matrix interferences. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) offers the advantage of high mass accuracy, which aids in the confident identification of target analytes and reduces potential interferences in complex matrices. While specific GC-HRMS parameters for this compound are not widely published, typical conditions for related OPEs provide a framework for method development.
Table 1: Representative GC-MS/MS Parameters for Organophosphate Ester Analysis
| Parameter | Typical Setting |
|---|---|
| Column | DB-5MS (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 60°C, ramp to 300°C |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or High Resolution Full Scan |
Note: This table represents typical parameters used for the analysis of a range of OPEs and serves as a guideline. nih.govbohrium.comwalisongo.ac.id
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred method for analyzing polar and thermally labile OPE metabolites, including dialkyl phosphates like this compound, as it does not require derivatization. mdpi.comnih.gov This technique has been successfully applied to quantify a range of dialkyl and diaryl phosphates in human urine and other biological matrices. nih.gov
The method typically employs reversed-phase liquid chromatography, often with a C18 column, for separation. nih.gov Negative electrospray ionization (ESI) is the most common ionization mode for these acidic metabolites, providing high sensitivity. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govacs.org Studies comparing analytical techniques have shown that LC-MS/MS can offer better performance and sensitivity for certain dialkyl phosphates compared to GC-based methods. walisongo.ac.idnih.gov
Table 2: Example LC-MS/MS Method Performance for OPE Metabolites
| Compound | Matrix | mLOQ (ng/mL) | Recovery (%) |
|---|---|---|---|
| Diphenyl phosphate (DPHP) | Urine | 0.3 | 69-119 |
| Bis(2-butoxyethyl) phosphate (BBOEP) | Urine | 0.15 | 69-119 |
| Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | Urine | 0.5 | 69-119 |
Source: Data adapted from a study on human urine, demonstrating typical method performance for dialkyl phosphates. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 NMR (³¹P-NMR), is a powerful and highly selective tool for the analysis of organophosphorus compounds. researchgate.net Its primary advantages are its non-destructive nature and its ability to provide detailed structural information, often with minimal sample preparation. researchgate.netresearchgate.net
For this compound, ³¹P-NMR can confirm the presence of the phosphate functional group and provide information about its chemical environment, aiding in unequivocal structural identification. The technique is also well-suited for purity assays of commercial phosphonate (B1237965) and phosphate products, as it can simultaneously identify and quantify the main compound and its phosphorus-containing impurities. researchgate.netresearchgate.net Quantification can be performed using an internal standard, and the high natural abundance and sensitivity of the ³¹P nucleus make it an excellent choice for this purpose. researchgate.netacs.org While less sensitive than mass spectrometry-based methods, NMR is invaluable for characterizing reference standards and investigating the composition of technical mixtures.
Electrochemical Sensors and Biosensors for Real-Time Monitoring
Electrochemical sensors and biosensors represent a growing field for the rapid and real-time detection of organophosphates. frontiersin.org Many of these sensors are based on the inhibition of the enzyme acetylcholinesterase (AChE) by certain OPEs. nih.govnih.gov The sensor measures the enzymatic activity, which decreases in the presence of an inhibiting organophosphate, and this change can be correlated to the concentration of the analyte. mdpi.com
Amperometric and potentiometric biosensors have been developed that can detect some organophosphates at parts-per-billion (ppb) levels within minutes. nih.govnih.govmdpi.com These devices offer portability, low cost, and ease of use, making them suitable for in-field screening and continuous monitoring applications. frontiersin.orgmdpi.com While much of the development has focused on organophosphate pesticides, which are potent AChE inhibitors, the underlying principles could potentially be adapted for other classes of organophosphates. nih.govcnr.it However, the applicability to less biologically active compounds like this compound would require specific development and validation to ensure sensitivity and selectivity.
Table 3: Performance of an Amperometric Biosensor for the Organophosphate Paraoxon
| Parameter | Performance |
|---|---|
| Detection Principle | Acetylcholinesterase (AChE) Inhibition |
| Real-Time Detection | 200 pg detected within one minute |
| Preincubation Method | Limit of Detection (LOD) of 2.5 ppb after 15 minutes |
Source: Data demonstrating the capabilities of biosensors for real-time organophosphate monitoring. nih.govnih.gov
Sample Preparation and Matrix Effects in Analytical Measurements
The quality of analytical data is heavily dependent on the effectiveness of the sample preparation procedure. The goal is to efficiently extract this compound from the sample matrix (e.g., water, sediment, blood, or seafood) while minimizing co-extracted interfering substances. bohrium.comnih.govnih.gov
Common extraction techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govnih.gov For OPE metabolites in aqueous samples, SPE with weak anion exchange (WAX) sorbents has proven effective. nih.gov For more complex solid or semi-solid matrices like seafood, a QuEChERS approach followed by an SPE clean-up step using sorbents like primary secondary amine (PSA) can yield good recoveries. nih.gov
Matrix effects are a significant challenge in trace analysis, particularly with LC-ESI-MS/MS. chromatographyonline.com These effects, caused by co-eluting matrix components, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com Strategies to mitigate matrix effects include sample dilution, the use of matrix-matched calibration standards, and, most effectively, the use of isotopically labeled internal standards that co-elute with the analyte and experience similar matrix effects. chromatographyonline.com For GC-based methods, matrix effects can also be significant, though they can be reduced with thorough sample cleanup. bohrium.comresearchgate.net
Table 4: Sample Preparation and Recovery Data for OPE Diesters in Seafood
| Parameter | Details |
|---|---|
| Extraction Method | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |
| Clean-up Method | Solid-Phase Extraction (SPE) with PSA sorbent |
| Relative Recoveries | 89% to 138% |
| Repeatability (RSD%) | <15% |
Source: A validated method for OPE diesters in complex seafood matrices. nih.gov
Emerging Research Frontiers and Future Directions for Bis 2 Ethoxyethyl Hydrogen Phosphate
Development of Next-Generation Organophosphate Extractants and Materials
The development of new organophosphate extractants is a burgeoning field, driven by the need for more selective and efficient separation of metals in hydrometallurgy and other industries. Research is centered on understanding how the molecular structure of these compounds influences their extraction capabilities. mdpi.com For organophosphorus extractants, the efficiency and selectivity are closely tied to the chemical nature of the functional groups attached to the phosphorus atom. mdpi.com
The general order of extraction efficiency among neutral organophosphorus extractants is based on the basicity of the P=O group: phosphine (B1218219) oxide > phosphinate > phosphonate (B1237965) > phosphate (B84403). kuleuven.be This principle guides the design of new molecules. Modifications to the alkyl chains, such as length and branching, also play a critical role. Longer, linear alkyl chains tend to enhance extraction efficiency, whereas branched chains can hinder it. kuleuven.be
For acidic organophosphorus extractants like Bis(2-ethoxyethyl) hydrogen phosphate, research efforts are directed toward creating derivatives with improved properties. This includes synthesizing molecules with different steric and electronic characteristics to achieve higher separation factors for target ions, such as rare-earth elements. The introduction of different functional groups or the creation of synergistic extraction systems, where the organophosphate is combined with another extractant like trioctylphosphine (B1581425) oxide (TOPO), are promising strategies. mdpi.com For instance, the combination of Bis(2-ethylhexyl) hydrogen phosphate (D2EHPA) with TOPO has been shown to be effective in the recovery of metals like samarium(III). mdpi.com Future research will likely explore similar synergistic systems involving this compound to enhance its performance in specific applications.
Table 1: Comparison of Organophosphorus Extractant Classes
| Extractant Class | General Structure | Relative Extraction Efficiency | Key Characteristics |
|---|---|---|---|
| Phosphine Oxide | R₃P=O | Highest | Strongest basicity of P=O group, strong coordination ability. |
| Phosphinate | R₂(RO)P=O | High | Good balance of extraction efficiency and selectivity. |
| Phosphonate | R(RO)₂P=O | Medium | Widely used, with performance depending on substituent groups. |
| Phosphate | (RO)₃P=O | Lower | Lower basicity of P=O group, often used as plasticizers and flame retardants. wikipedia.org |
This table provides a generalized comparison; actual performance varies with specific substituents and conditions. kuleuven.be
Sustainable Synthesis and Recycling Methodologies for Organophosphate Compounds
The chemical industry's shift towards sustainability has put a spotlight on the lifecycle of organophosphate compounds, from their synthesis to their disposal and recycling. rsc.org Traditional synthesis routes often rely on hazardous reagents and energy-intensive processes. rsc.org Consequently, research into greener synthesis pathways is a critical frontier.
Sustainable approaches focus on biocatalysis and the use of less hazardous energy sources. For example, enzymatic modifications using phospholipases are being explored for the synthesis of specific phospholipids, offering a greener alternative to traditional chemical catalysts. researchgate.netnih.gov Microwave-assisted synthesis is another promising method that can reduce reaction times and energy consumption for producing organophosphorus compounds like H-phosphonates. mdpi.com Ultrasound-assisted methodologies have also been successfully used for the sustainable preparation of various organophosphorus and heterocyclic compounds. researchgate.net Future work will likely adapt these greener synthesis techniques for the industrial production of this compound.
Recycling and degradation of organophosphorus compounds are equally important for minimizing environmental impact. Advanced Oxidation Processes (AOPs) that generate highly reactive radicals are being employed to break down organophosphorus pollutants in wastewater into less harmful substances like phosphates. nih.gov These phosphates can then potentially be recovered and upcycled into fertilizers, creating a circular economy approach. researchgate.net Enzymatic detoxification is another avenue, using enzymes like organophosphorus hydrolase to break down waste pesticides. acs.org Research into developing robust and scalable recycling methods for industrial organophosphates, including extractants and plasticizers, is ongoing.
Integration with Green Chemistry Principles in Chemical Separations
The principles of green chemistry are increasingly being integrated into chemical separation processes to reduce their environmental footprint. amrita.edu A major focus is the replacement of volatile and often toxic organic solvents with greener alternatives. nih.govresearchgate.net For liquid-liquid extraction processes involving organophosphates, this means exploring solvents that are biodegradable, non-toxic, and derived from renewable resources.
Table 2: Examples of Green Solvents in Chemical Extraction
| Solvent Type | Examples | Characteristics | Potential Application |
|---|---|---|---|
| Bio-solvents | Lymene, p-Cymene, 2-MeTHF | Derived from biomass, biodegradable. researchgate.net | Replacement for conventional organic diluents in solvent extraction. |
| Ionic Liquids | Various imidazolium (B1220033) and phosphonium (B103445) salts | Low volatility, high thermal stability, tunable solvent power. nih.gov | Extraction of natural products and potentially metals. |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed post-extraction. researchgate.net | Extraction of pesticides and other organic compounds from aqueous solutions. |
| Supramolecular Solvents | Solutions of amphiphilic compounds (e.g., long-chain alcohols) | Environmentally friendly, can extract both polar and non-polar analytes. nih.gov | Micro-extraction of pesticides and herbicides. |
The use of supercritical carbon dioxide has been proven effective for the removal of organophosphate pesticides from wastewater, offering a clean technology that avoids the use of hazardous organic solvents. researchgate.net Similarly, bio-based solvents and supramolecular solvent systems are being developed for the extraction of various pollutants. researchgate.netnih.gov The challenge for future research is to investigate the compatibility and efficiency of this compound and other organophosphate extractants within these green solvent systems. The goal is to design separation processes that are not only efficient but also inherently safer and more sustainable.
Exploration of Novel Applications in Niche Advanced Materials Science
While organophosphates are well-established as extractants, pesticides, flame retardants, and plasticizers, their unique chemical properties are paving the way for novel applications in advanced materials science. wikipedia.orgresearchgate.net The phosphorus atom can be integrated into polymer backbones or used as a functional group in various materials to impart specific properties.
One emerging area is the use of organophosphorus compounds as components in functional polymers and nanocomposites. For example, a structurally related compound, bis[2-(methacryloyloxy)ethyl] phosphate, has been used as a crosslinker in the synthesis of hydrogel nanocomposites. researchgate.net These hydrogels show potential as effective adsorbents for removing dyes from wastewater, with the phosphate group enhancing adsorption capacity and thermal stability. researchgate.net This suggests that this compound could similarly be explored as a monomer or additive in the creation of functional materials for environmental remediation.
Furthermore, organophosphorus compounds are being investigated for their role in biomedical applications and catalysis. researchgate.netresearchgate.net Their ability to coordinate with metals makes them interesting candidates for catalysts or as building blocks for metal-organic frameworks (MOFs). The development of nanoparticle platforms for the detoxification of organophosphate nerve agents also highlights the intersection of organophosphorus chemistry and materials science. escholarship.org Future research may focus on leveraging the specific properties of the ethoxyethyl groups in this compound to design smart materials, sensors, or specialized coatings. Another potential application lies in developing advanced adsorbent materials, such as electrospun carbon nanofibers, designed for the effective removal and recovery of organophosphate compounds from the environment. nih.gov
Q & A
[Basic] What are the recommended methods for synthesizing Bis(2-ethoxyethyl) hydrogen phosphate with high purity?
Methodological Answer:
Synthesis typically involves esterification of phosphoric acid with 2-ethoxyethanol under controlled conditions. Key steps include:
- Reagent Purification : Pre-dry 2-ethoxyethanol using molecular sieves to minimize water interference .
- Reaction Setup : Conduct the reaction in an inert atmosphere (e.g., nitrogen) at 60–80°C with a stoichiometric ratio of phosphoric acid to alcohol (1:2). Catalysts like sulfuric acid or p-toluenesulfonic acid can accelerate esterification .
- Purification : Post-reaction, neutralize residual acid with a weak base (e.g., sodium bicarbonate), followed by vacuum distillation to isolate the product. Purity can be verified via HPLC (>98% purity) or ¹H/³¹P NMR to confirm ester formation .
[Basic] How should researchers characterize the physical and chemical properties of this compound?
Methodological Answer:
A multi-technique approach is recommended:
-
Physical Properties :
Property Value Reference Density (25°C) 0.965 g/mL Solubility in Water 1.2 g/L (20°C) Boiling Point 130°C (decomposes) -
Chemical Characterization :
[Advanced] What experimental design considerations are critical when using this compound in solvent extraction for metal ion separation?
Methodological Answer:
Key factors include:
- pH Optimization : The compound exhibits optimal metal extraction (e.g., lanthanides, actinides) at pH 2–4 due to protonation-deprotonation equilibria. Use buffered solutions to maintain stability .
- Solvent Selection : Pair with non-polar diluents (e.g., kerosene) to enhance phase separation. Pre-equilibrate organic and aqueous phases to avoid emulsion formation .
- Loading Capacity : Determine via batch experiments (e.g., 0.1–1.0 M ligand concentration). Monitor metal distribution ratios (D) using ICP-MS or spectrophotometry .
- Kinetic Studies : Conduct time-dependent extraction trials (30 mins–24 hrs) to establish equilibrium conditions .
[Advanced] How can contradictory data on the stability of this compound under acidic vs. alkaline conditions be resolved?
Methodological Answer:
Discrepancies often arise from hydrolysis kinetics and experimental conditions. To resolve:
- Controlled Hydrolysis Studies :
- Mitigation Strategies : Add stabilizers (e.g., antioxidants like BHT) or store in anhydrous solvents (e.g., toluene) at –20°C .
[Advanced] What advanced spectroscopic methods are suitable for studying the coordination complexes formed by this compound?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS) : Analyze local coordination geometry of metal-ligand complexes (e.g., Eu³+ or UO₂²+). Extended X-ray Absorption Fine Structure (EXAFS) can resolve bond distances and coordination numbers .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Identify stoichiometry of adducts (e.g., [ML₂]⁺ species) in solution .
- Raman Spectroscopy : Detect shifts in P=O and P-O-Metal vibrations (600–800 cm⁻¹) to infer binding modes .
[Basic] What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or extraction to avoid inhalation of vapors/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
